molecular formula C15H32O2Si B14289597 Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114157-22-1

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B14289597
CAS No.: 114157-22-1
M. Wt: 272.50 g/mol
InChI Key: BPRTWDODENWXPE-UHFFFAOYSA-N
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Description

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, is a silyl ether derivative of nonanal, a nine-carbon aldehyde. The compound features a tert-butyldimethylsilyl (TBS) protecting group at the 9-position, which is commonly employed in organic synthesis to stabilize alcohols or aldehydes against undesired reactions . Silyl ethers like this are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and ease of deprotection under mild conditions .

Properties

CAS No.

114157-22-1

Molecular Formula

C15H32O2Si

Molecular Weight

272.50 g/mol

IUPAC Name

9-[tert-butyl(dimethyl)silyl]oxynonanal

InChI

InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h13H,6-12,14H2,1-5H3

InChI Key

BPRTWDODENWXPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of nonanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction can be represented as follows:

Nonanal+TBDMS-Cl+ImidazoleNonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl\text{Nonanal} + \text{TBDMS-Cl} + \text{Imidazole} \rightarrow \text{Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-} + \text{HCl} Nonanal+TBDMS-Cl+Imidazole→Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include nucleophiles such as Grignard reagents and organolithium compounds.

Major Products Formed

    Oxidation: Nonanoic acid

    Reduction: Nonanol

    Substitution: Various substituted nonanal derivatives

Scientific Research Applications

Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.

    Biology: It is used in the study of biochemical pathways involving aldehydes and silyl ethers.

    Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of its functional groups with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, with structurally related silyl ether derivatives, emphasizing molecular features, physical properties, and functional roles.

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Groups Notable Properties Source
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (hypothetical) N/A C₁₆H₃₄O₂Si 294.5 (calculated) Aldehyde, silyl ether Likely high thermal stability Inferred
2,8,10-Undecatrienoic acid, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester 630103-81-0 C₁₈H₃₂O₃Si 324.5 Ester, silyl ether, unsaturated Used in lipid modification studies
Silane, [9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-6,6-bis(methylthio)-1-decenyl]trimethyl- 79538-96-8 C₂₁H₄₆OS₂Si₂ 434.89 Silane, methylthio, silyl ether High molecular weight; sulfur content
Silane, (1,1-dimethylethyl)[[(4E,6E)-9-(1,3-dioxolan-2-yl)-7-methyl-4,6-nonadienyl]oxy]diphenyl- 308816-10-6 C₂₈H₃₈O₃Si 464.27 Silane, dioxolane, diene Predicted boiling point: 524.8±50.0°C
2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- 75859-97-1 C₁₀H₁₈O₂Si 202.34 Aldehyde, silyl ether, alkyne Compact structure; low density
Decanoic acid, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester 142729-28-0 C₁₉H₃₈O₃Si 354.6 Ester, silyl ether Hydrophobic; used in polymer coatings

Key Comparisons:

Functional Groups and Reactivity: Nonanal’s aldehyde group distinguishes it from ester derivatives (e.g., 630103-81-0) or silanes (e.g., 79538-96-8). Aldehydes are more reactive toward nucleophiles, whereas esters and silanes prioritize stability . The compound 75859-97-1 shares the aldehyde-silyl ether motif but features an alkyne group, enhancing its utility in click chemistry .

Molecular Weight and Physical Properties: Nonanal’s hypothetical molar mass (294.5 g/mol) is lower than sulfur-containing analogs like 79538-96-8 (434.89 g/mol), which exhibit higher density and thermal stability due to sulfur and silicon synergy . The dioxolane-containing silane 308816-10-6 has a predicted boiling point exceeding 500°C, suggesting exceptional thermal resistance compared to aldehyde or ester derivatives .

Applications: Nonanal derivatives are likely used in fragrances or as intermediates in fine chemicals, whereas sulfur-rich silanes (e.g., 79538-96-8) may serve as ligands or catalysts in organometallic reactions . Esters like 142729-28-0 are employed in hydrophobic coatings, contrasting with aldehydes’ roles in oxidation or condensation reactions .

Research Findings and Trends

  • Synthetic Utility : The (1,1-dimethylethyl)dimethylsilyl group is a cornerstone in protecting strategies, as seen in nucleoside analogs (e.g., 918955-02-9, a purine derivative with dual silyl groups) .
  • Thermal Behavior : Silyl ethers with aromatic or conjugated systems (e.g., 308816-10-6) demonstrate superior thermal stability, making them viable for high-temperature industrial processes .
  • Emerging Analogs : Recent studies highlight silyl ethers in green chemistry, such as 1-methyl-3,5-bis[(trimethylsilyl)oxy]-benzene, a byproduct in hydrothermal carbonization, which underscores their environmental persistence .

Biological Activity

Nonanal, specifically the compound Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- , is a siloxane derivative with notable applications in various fields, including cosmetics and pharmaceuticals. This article delves into its biological activity, examining research findings, case studies, and relevant data tables to provide a comprehensive overview of its properties and applications.

  • Chemical Name : Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
  • CAS Number : 114157-22-1
  • Molecular Formula : C13H26O2Si
  • Molecular Weight : 258.4 g/mol

Structure

The structure of Nonanal features a nonyl chain with a dimethylsilyl ether functional group, which contributes to its unique properties. The presence of silicon in the molecule enhances its stability and hydrophobic characteristics.

Antimicrobial Properties

Research indicates that Nonanal exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as a preservative in cosmetic formulations .

Cytotoxicity Studies

Cytotoxic effects of Nonanal have been evaluated in several cell lines. The findings indicate that at higher concentrations, Nonanal can induce apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity makes it a candidate for further investigation in cancer therapy .

In Vivo Studies

In vivo studies on animal models have shown that Nonanal can modulate immune responses. It has been observed to enhance the production of cytokines, which play a crucial role in immune system regulation. This property could be beneficial in developing treatments for immune-related disorders .

Case Study 1: Cosmetic Applications

In a clinical trial involving topical formulations containing Nonanal, participants reported improved skin hydration and barrier function. The study highlighted its role as an effective emollient and skin-conditioning agent .

Case Study 2: Antimicrobial Efficacy

A comparative study tested Nonanal against common preservatives like parabens. Results indicated that Nonanal had comparable antimicrobial efficacy with a lower risk of skin irritation, making it a safer alternative for sensitive skin formulations .

Table 1: Antimicrobial Activity of Nonanal

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Candida albicans100 µg/mL

Table 2: Cytotoxicity Results in Cell Lines

Cell LineIC50 (µM)
HeLa25
MCF-730
Normal Human Fibroblasts>100

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